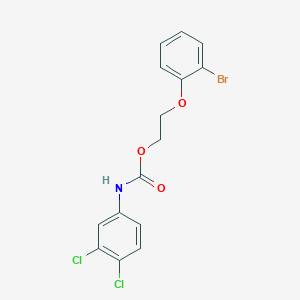
2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide, also known as BMH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. BMH belongs to the class of hydrazinecarboxamides, which have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been reported to exhibit antifungal activity against various strains of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities at low concentrations. However, this compound also has limitations. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, this compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective this compound analogs. Another direction is to study the in vivo efficacy and safety of this compound in animal models of cancer and inflammation. This could provide valuable information for the development of this compound-based therapeutics. Additionally, the potential use of this compound as an antifungal agent could be explored further. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for the treatment of cancer, inflammation, and fungal infections.
Synthesemethoden
The synthesis of 2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide involves the reaction of 2-methoxybenzohydrazide with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been reported in several publications and has been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to reduce inflammation in animal models of arthritis and to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-19-10-6-5-9-18(19)22-21(26)24-23-20(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNMRWKIOKPZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}quinoline](/img/structure/B5017461.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)


![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)

![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)